molecular formula C13H14ClNO2 B1326780 ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate CAS No. 1134334-77-2

ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate

Cat. No.: B1326780
CAS No.: 1134334-77-2
M. Wt: 251.71 g/mol
InChI Key: KBTADIMUUPPIHW-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

Ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate (CAS 1134334-77-2) is a substituted indole derivative with the molecular formula C₁₃H₁₄ClNO₂ and a molecular weight of 251.71 g/mol . Its IUPAC name reflects the positions of substituents: a chlorine atom at position 5, methyl groups at positions 1 and 3, and an ethyl ester at position 2 of the indole nucleus (Figure 1). The indole core consists of a fused benzene and pyrrole ring, with the ester group introducing polarity and reactivity for further chemical modifications.

Key Structural Features:

Feature Description
Indole core Benzene fused to pyrrole ring
Substituents - Cl (position 5), -CH₃ (positions 1, 3), -COOCH₂CH₃ (position 2)
Electronic effects Electron-withdrawing Cl and ester groups; electron-donating methyl groups
TPSA (Topological Polar Surface Area) 31.23 Ų, indicating moderate polarity

The ester group at position 2 serves as a versatile handle for hydrolysis or transesterification reactions, while the methyl groups at positions 1 and 3 provide steric protection against enzymatic degradation.

Historical Context in Indole Chemistry

Indole chemistry originated in the 19th century with the isolation of indigo dyes, but synthetic methods like the Fischer indole synthesis (1883) revolutionized access to indole derivatives. This compound represents a modern evolution of these methods, incorporating regioselective substitutions enabled by Friedel-Crafts acylation and catalytic reductions.

Early indole syntheses relied on cyclization of phenylhydrazines, but contemporary approaches for this compound involve:

  • Friedel-Crafts acylation of ethyl 5-chloroindole-2-carboxylate with acetyl chloride.
  • Triethylsilane-mediated reduction of ketone intermediates to install methyl groups.
  • BOP-mediated coupling for further functionalization.

These methods highlight advances in controlling substitution patterns, critical for optimizing bioactivity in medicinal chemistry.

Significance of Substituent Effects (Chloro, Methyl, Ester Groups)

The substituents on the indole ring profoundly influence electronic, steric, and pharmacokinetic properties:

Chloro Group (Position 5):

  • Electronic effects : The electron-withdrawing Cl atom increases ring electrophilicity, enhancing reactivity in cross-coupling reactions.
  • Bioactivity : Chlorine at position 5 improves binding affinity to hydrophobic pockets in enzyme active sites, as seen in cysteinyl leukotriene receptor antagonists.

Methyl Groups (Positions 1 and 3):

  • Steric shielding : The 1-methyl group prevents N-demethylation, improving metabolic stability.
  • Conformational control : 3-Methyl restricts rotation around the C2-C3 bond, favoring bioactive conformations.

Ester Group (Position 2):

  • Pro-drug potential : The ethyl ester can be hydrolyzed in vivo to a carboxylic acid, modulating solubility and target engagement.
  • Synthetic versatility : Serves as a precursor for amides or ketones via hydrolysis or Grignard reactions.

Comparative Substituent Effects:

Substituent Position Electronic Contribution Biological Impact
Cl 5 Withdrawing (-I) Enhances binding to hydrophobic targets
CH₃ 1, 3 Donating (+I) Improves metabolic stability
COOEt 2 Polar, modifiable Facilitates pro-drug design

These substituent effects are validated by structure-activity relationship (SAR) studies in indole-based drug candidates, where chloro and methyl groups consistently improve potency and selectivity. For example, in CysLT₁ antagonists, analogous indole derivatives with 5-Cl and 1,3-dimethyl substitutions exhibit IC₅₀ values <10 nM.

Properties

IUPAC Name

ethyl 5-chloro-1,3-dimethylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-4-17-13(16)12-8(2)10-7-9(14)5-6-11(10)15(12)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTADIMUUPPIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1C)C=CC(=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis as Core Strategy

The foundational step in preparing ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate is the Fischer indole synthesis. This classical method involves the acid-catalyzed reaction of phenylhydrazine derivatives with aldehydes or ketones to form the indole ring system. For the target compound, starting materials typically include 5-chloro-substituted aromatic aldehydes or ketones and ethyl acetoacetate or related β-ketoesters to introduce the ester functionality at the 2-position.

  • The reaction is carried out under strongly acidic conditions (e.g., hydrochloric acid or sulfuric acid) to promote cyclization and ring closure.
  • The ester group is introduced either during the cyclization step or via subsequent esterification of the carboxylic acid intermediate.

Selective Chlorination

Selective chlorination at the 5-position of the indole ring is achieved using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). This step is critical to ensure regioselectivity and avoid over-chlorination or substitution at undesired positions.

  • Chlorination is typically performed on the indole intermediate before methylation steps.
  • Reaction conditions involve mild temperatures and controlled reagent stoichiometry to maximize yield and selectivity.

Methylation of Nitrogen and Carbon Positions

Methylation at the 1-position (indole nitrogen) and 3-position (carbon adjacent to nitrogen) is achieved through nucleophilic substitution reactions using methyl halides (e.g., methyl iodide or methyl bromide) in the presence of a base.

  • The nitrogen methylation is generally performed first to protect the indole nitrogen.
  • The 3-position methylation can be accomplished via Friedel-Crafts alkylation or directed metalation followed by methylation.
  • Bases such as potassium carbonate or sodium hydride are commonly used to deprotonate the nitrogen or carbon sites to facilitate methylation.

Chemical Reactions Analysis

Ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate has been explored for its potential therapeutic properties. Research indicates that it may act as an inhibitor for specific biological pathways, making it a candidate for drug development targeting conditions such as cancer and viral infections. The indole structure is known for its ability to interact with various receptors, which can be exploited in designing new pharmaceuticals.

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of other complex organic molecules. It can participate in various chemical reactions, including electrophilic substitutions and coupling reactions, facilitating the creation of diverse indole derivatives. Its utility in synthetic pathways makes it valuable for chemists aiming to develop new compounds with desired properties.

Studies have shown that this compound exhibits a range of biological activities:

  • Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication through interaction with viral proteins or host cell receptors.
  • Anticancer Activity : Its ability to modulate signaling pathways involved in cell proliferation and apoptosis positions it as a potential anticancer agent.
  • Antimicrobial Effects : The compound has also been evaluated for its effectiveness against various bacterial strains, indicating possible applications in developing new antibiotics.

Material Science

In addition to its biological applications, this compound is being investigated for use in specialty chemicals and materials. Its unique chemical properties may allow it to be incorporated into polymers or coatings that require specific functionalities.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry investigated the antiviral properties of this compound against influenza virus strains. The results indicated significant inhibition of viral replication at low micromolar concentrations, suggesting its potential as a lead compound for antiviral drug development.

Case Study 2: Anticancer Research

Research conducted at a leading cancer research institute evaluated the effects of this compound on various cancer cell lines. The findings demonstrated that it induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential role as an anticancer therapeutic agent.

Case Study 3: Synthesis of Indole Derivatives

A comprehensive study focused on the synthetic utility of this compound in creating novel indole derivatives. The research outlined several reaction pathways that successfully yielded compounds with enhanced biological activities, showcasing the importance of this intermediate in medicinal chemistry.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, indole derivatives are known to inhibit enzymes like indoleamine 2,3-dioxygenase, which plays a role in immune regulation and cancer progression . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 5-Fluoroindole-2-carboxylate Derivatives

Compounds such as N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (, Compound 3) and 5-fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (, Compound 4) differ from the target compound in two key aspects:

  • Substituent at Position 5: Fluorine vs. chlorine.
  • N-Substituents: The target compound has methyl groups at positions 1 and 3, while these derivatives feature benzophenone-derived amides. The bulky benzoyl groups in Compounds 3 and 4 reduce solubility in polar solvents (e.g., Rf = 0.67 in CHCl₃/MeOH) compared to the smaller methyl groups in the target compound .

Table 1: Physical Properties of Selected Indole Derivatives

Compound Molecular Weight Melting Point (°C) Rf Value (Solvent System)
Ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate 251.72 Not reported Not reported
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3) 359.12 249–250 0.67 (CHCl₃/MeOH, 94:6)
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (Compound 4) 373.14 233–234 0.77 (CHCl₃/MeOH, 94:6)

Ethyl 5-Methoxyindole-2-carboxylate

This compound () replaces the chloro group at position 5 with a methoxy substituent.

Ethyl 5-Chloro-3-acyl-1H-indole-2-carboxylates

Derivatives such as ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate () feature acyl groups at position 3 instead of a methyl group. The acyl substituents (e.g., propionyl) introduce steric bulk and hydrogen-bonding capacity, which may influence crystallization behavior and biological activity .

Core Structure Variations

Ethyl 5-Chloro-1,3,4-thiadiazole-2-carboxylate

This compound () replaces the indole core with a thiadiazole ring. However, the indole derivatives generally exhibit higher planarity and conjugation, which may enhance binding to biological targets like enzymes or receptors .

Table 2: Spectral Data Comparison

Compound Key $^1$H-NMR Shifts (δ ppm) IR Peaks (cm⁻¹)
This compound Not reported Not reported
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3) 12.33 (NHCO), 9.25 (H-1 indole), 8.0 (H-3 indole) 3298 (N-H), 1666 (C=O)
Ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate Not reported 1670 (C=O), 1535 (C=C)

Functional Group Transformations

The hydrolysis of this compound yields 5-chloro-1,3-dimethyl-1H-indole-2-carboxylic acid (CAS: 152088-13-6, ). The carboxylic acid derivative exhibits higher polarity and lower solubility in organic solvents compared to the ester, making it suitable for salt formation or further amidation .

Biological Activity

Ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Antiviral : Potential activity against viral infections.
  • Anticancer : Inhibitory effects on cancer cell proliferation.
  • Anti-inflammatory : Modulation of inflammatory pathways.

These activities are primarily attributed to the compound's ability to interact with multiple biological targets, influencing various cellular processes.

Target Interaction

The compound binds with high affinity to several receptors and enzymes, which facilitates its biological effects. Notably, indole derivatives like this compound are known to modulate the activity of:

  • Cytochrome P450 enzymes : Involved in drug metabolism.
  • MAPK/ERK signaling pathway : Critical for cell proliferation and differentiation.

Mode of Action

The interactions lead to alterations in cellular signaling pathways and gene expression. For instance, this compound has been shown to influence apoptotic pathways and cell cycle regulation by modulating the expression of related genes.

Enzyme Interaction

This compound interacts with various enzymes through binding at active sites, which can result in either inhibition or activation. Such interactions are crucial for understanding its pharmacological profile. The compound's ability to inhibit specific enzymes may contribute to its anticancer and antimicrobial properties.

Cellular Effects

The compound's influence on cellular processes includes:

  • Modulation of signaling pathways (e.g., MAPK/ERK).
  • Alteration in gene expression related to apoptosis and cell cycle control.
  • Impact on metabolic processes within cells.

Case Studies and Research Findings

Numerous studies have evaluated the biological activity of this compound. Here are some key findings:

StudyFindingsReference
Antimicrobial Activity Demonstrated low MIC values against MRSA (0.98 μg/mL) and other pathogens
Anticancer Activity Significant antiproliferative effects on A549 lung cancer cells; preferentially suppresses rapidly dividing cells
Mechanistic Insights Inhibition of EGFR T790M mutation with IC50 values comparable to standard treatments

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